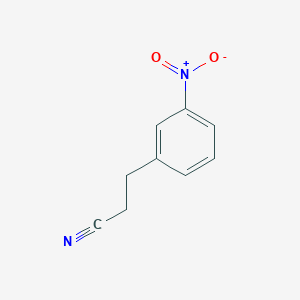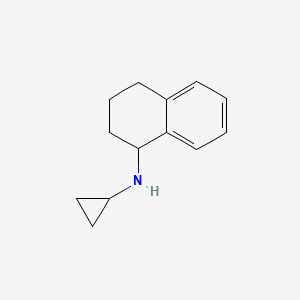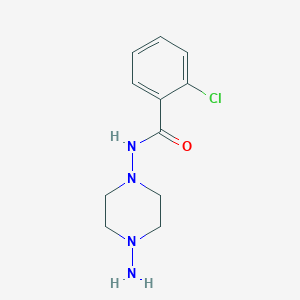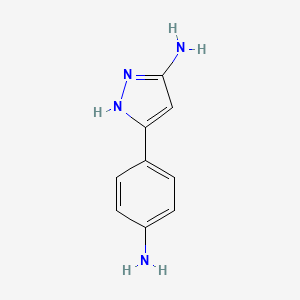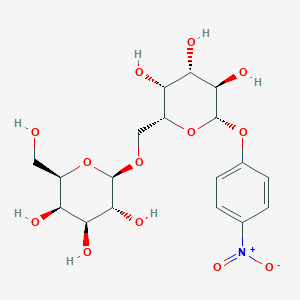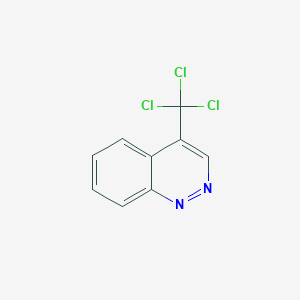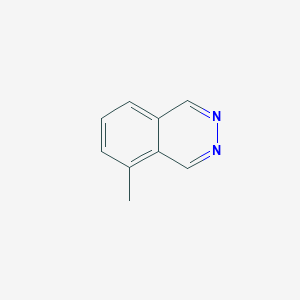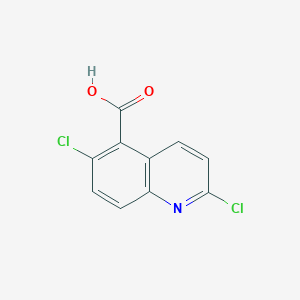
Ethyl (4-aminopiperazin-1-yl)carbamate
Descripción general
Descripción
Ethyl (4-aminopiperazin-1-yl)carbamate, also known as EAPC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. EAPC is a carbamate derivative that has been synthesized through various chemical methods, and its unique structure has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anticonvulsant activity and can reduce the severity and frequency of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (4-aminopiperazin-1-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, this compound has been shown to have low toxicity and can be administered in high doses without causing adverse effects. However, this compound has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.
Direcciones Futuras
There are several potential future directions for research on Ethyl (4-aminopiperazin-1-yl)carbamate. One area of interest is the development of new cancer drugs based on this compound. Additionally, this compound could potentially be used in the treatment of other diseases, such as epilepsy and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods and has been studied extensively for its potential applications in the development of new drugs. While the mechanism of action of this compound is not yet fully understood, studies have shown that it has various biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound and its future directions in scientific research.
Aplicaciones Científicas De Investigación
Ethyl (4-aminopiperazin-1-yl)carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the development of new drugs. This compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anticonvulsant activity and could potentially be used in the treatment of epilepsy.
Propiedades
IUPAC Name |
ethyl N-(4-aminopiperazin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDVLBBIMCCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCN(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



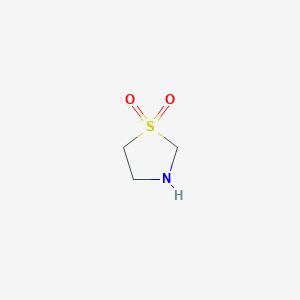
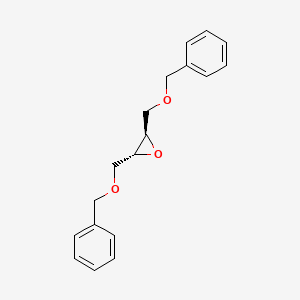
![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)
